Imidazolidione

imidazolidinones are a class of heterocyclic compounds widely used in the formulation of personal care products, pharmaceuticals, and preservatives. These molecules possess broad-spectrum antimicrobial properties, making them effective against both bacteria and fungi. Commonly incorporated into shampoos, conditioners, and facial cleansers, imidazolidinones serve as mild preservatives that prevent microbial growth without causing irritation to the skin or mucous membranes. Due to their low toxicity and good compatibility with other ingredients, these compounds are favored for use in cosmetic products where a gentle yet effective preservation system is essential. Additionally, they can also be found in hand sanitizers and antiseptics due to their strong antimicrobial action.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

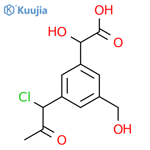

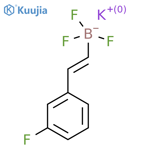

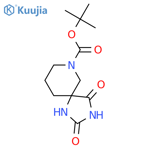

|

(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid | 136087-84-8 | C12H9FN2O5 |

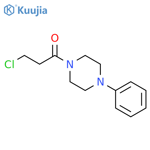

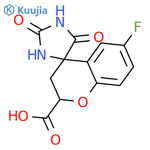

|

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | 28863-87-8 | C13H15N3O2 |

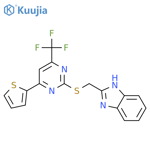

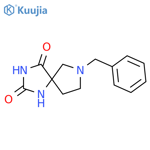

|

(S)-5-(((4-((5-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione | 459814-89-2 | C15H19ClN4O5S |

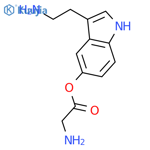

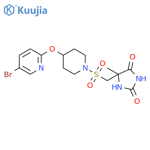

|

tert-butyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate | 887120-96-9 | C12H19N3O4 |

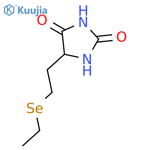

|

5-2-(Ethylseleno)ethylhydantoin | 1219334-23-2 | C7H12N2O2Se |

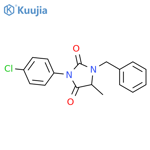

|

ALLO-1 | 37468-32-9 | C17H15ClN2O2 |

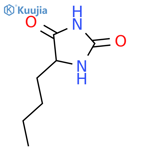

|

5-Butylimidazolidine-2,4-dione | 102716-78-9 | C7H12N2O2 |

|

1-Benzylideneaminohydantoin | 2827-57-8 | C10H9N3O2 |

|

N-(1-methyl-2,5-dioxo-4-imidazolidinyl)-Urea | 22494-77-5 | C5H8N4O3 |

|

1-acetyl-2,4-Imidazolidinedione | 25046-23-5 | C5H6N2O3 |

Letteratura correlata

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Fornitori consigliati

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati